molecular formula C12H17NO B2807203 2-(5-Methoxy-2-methylphenyl)pyrrolidine CAS No. 1270342-56-7

2-(5-Methoxy-2-methylphenyl)pyrrolidine

Cat. No.: B2807203
CAS No.: 1270342-56-7
M. Wt: 191.274
InChI Key: ASKJYWWQUASDFT-UHFFFAOYSA-N
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Description

2-(5-Methoxy-2-methylphenyl)pyrrolidine is a chemical compound with the molecular formula C12H17NO It is a member of the pyrrolidine family, which is characterized by a five-membered nitrogen-containing ring

Scientific Research Applications

2-(5-Methoxy-2-methylphenyl)pyrrolidine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Future Directions

Pyrrolidine derivatives, including “2-(5-Methoxy-2-methylphenyl)pyrrolidine”, hold promise in drug discovery due to their versatile scaffold and wide range of biological activities . Future research could focus on exploring the potential therapeutic applications of these compounds, as well as optimizing their synthesis methods.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-2-methylphenyl)pyrrolidine typically involves the reaction of 5-methoxy-2-methylbenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the pyrrolidine ring. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for the efficient and scalable production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and precise control of reaction parameters can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-2-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(5-Methoxy-2-methylphenyl)pyrrolidine can be compared with other similar compounds, such as:

    Pyrrolidine: The parent compound with a simple pyrrolidine ring.

    2-(5-Methoxyphenyl)pyrrolidine: A similar compound lacking the methyl group on the phenyl ring.

    2-(5-Methylphenyl)pyrrolidine: A compound with a methyl group but lacking the methoxy group on the phenyl ring.

The presence of both methoxy and methyl groups in this compound makes it unique and can influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(5-methoxy-2-methylphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-5-6-10(14-2)8-11(9)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKJYWWQUASDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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